Tetraammonium hexacyanoferrate

Aqueous Redox Flow Batteries Electrolyte Formulation Solubility

Redox flow battery developers face a solubility ceiling with K (0.76 M) and Na (0.56 M) ferrocyanides, limiting volumetric capacity. Tetraammonium hexacyanoferrate (CAS 14481-29-9) overcomes this with 1.60 M solubility, delivering 51.5 Ah/L capacity. • 100% capacity retention after 1,000 cycles in a 0.9 M full cell ensures low levelized storage cost. • NH₄⁺ ionic conductivity of 333 mS/cm at 1.60 M reduces internal resistance and boosts power density. • Cation-pure precursor for Prussian blue analogs-free of K⁺/Na⁺ contamination for precise framework control. Bulk quantities with full QA documentation; ships globally under ambient conditions.

Molecular Formula C6H16FeN10
Molecular Weight 284.10 g/mol
CAS No. 14481-29-9
Cat. No. B081933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraammonium hexacyanoferrate
CAS14481-29-9
Molecular FormulaC6H16FeN10
Molecular Weight284.10 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2]
InChIInChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4
InChIKeyZXQVPEBHZMCRMC-UHFFFAOYSA-R
Commercial & Availability
Standard Pack Sizes50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely sol in water;  practically insol in alcohol /Trihydrate/

Tetraammonium Hexacyanoferrate Overview


Tetraammonium hexacyanoferrate (CAS 14481-29-9), also known as ammonium ferrocyanide, is an inorganic coordination compound with the formula (NH₄)₄[Fe(CN)₆]·xH₂O [1]. It is a yellow monoclinic crystalline solid that is highly soluble in water and insoluble in ethanol [2]. As a member of the hexacyanoferrate family, it serves as a critical source of the [Fe(CN)₆]⁴⁻ anion for controlled synthesis of Prussian blue analogs and advanced materials . Its unique cation composition, featuring ammonium ions, confers distinct physicochemical properties that differentiate it from its more common potassium and sodium counterparts, making it a compound of significant interest in electrochemical energy storage, catalysis, and materials science [3].

High-solubility hexacyanoferrate source for aqueous redox flow battery catholyte
Ammonium-based cation with distinct ion-transport profile for electrochemical studies
Cation-pure precursor for controlled synthesis of Prussian blue analogs and MOFs

Tetraammonium Hexacyanoferrate: Why Generic Salts Fail


Substituting tetraammonium hexacyanoferrate with more common potassium or sodium ferrocyanide salts is not a viable option for applications demanding high energy density, long-term stability, or specific ion transport properties [1]. The ammonium salt exhibits a significantly higher aqueous solubility—1.60 M, compared to 0.76 M for the potassium salt and 0.56 M for the sodium salt [1]. This difference in solubility, driven by the strong hydrogen-bonding capacity of the ammonium cation, directly translates to a higher volumetric capacity in electrochemical cells [2]. Furthermore, the ammonium ion demonstrates superior ion conductivity and faster migration rates across cation-exchange membranes than sodium or potassium ions, which are critical factors for reducing internal resistance and improving power density in flow batteries [3]. Using a sodium or potassium salt would therefore result in a demonstrably lower energy storage capacity, poorer cycling stability, and reduced overall system efficiency [1].

Target Property Ammonium salt supports high volumetric capacity via reported 2.1–2.9× solubility advantage
Substitution Risk Potassium or sodium salts may not achieve comparable energy density due to lower solubility
Target Property NH₄⁺ demonstrates faster migration across cation-exchange membranes, reducing internal resistance
Substitution Risk Na⁺ or K⁺ ion transport profile may shift, potentially affecting power density and efficiency
Target Property Ammonium salt can be synthesized free of alkali metal contaminants for high-purity applications
Substitution Risk K/Na salts inherently introduce K⁺ or Na⁺, altering composition control in sensitive syntheses

Tetraammonium Hexacyanoferrate: Comparative Performance Evidence


Aqueous Solubility Advantage

Tetraammonium hexacyanoferrate demonstrates a significantly higher aqueous solubility compared to its potassium and sodium counterparts [1]. This is attributed to the strong hydrogen-bonding interactions of the ammonium cation with water molecules [2]. In a direct comparison under identical conditions (room temperature, neutral pH), the solubility of (NH₄)₄[Fe(CN)₆] was measured at 1.60 M, which is more than double that of K₄[Fe(CN)₆] (0.76 M) and Na₄[Fe(CN)₆] (0.56 M) [1].

Aqueous Solubility
Head-to-head
1.60 M
vs K: 0.76 M, Na: 0.56 M
Reported 2.1–2.9× higher solubility supports higher volumetric capacity
Room temperature, neutral pH aqueous solution
Aqueous Redox Flow Batteries Electrolyte Formulation Solubility

Cycling Stability

In a full-cell configuration, a 0.9 M (NH₄)₄[Fe(CN)₆] catholyte paired with a sulfonate-functionalized viologen anolyte demonstrated exceptional long-term cycling stability, retaining nearly 100% of its initial capacity after 1,000 charge-discharge cycles over 1,100 hours of continuous operation at a current density of 40 mA/cm² [1]. This performance was benchmarked as the most stable aqueous organic redox flow battery (AORFB) reported to date [1].

Cycling Stability
Reported
Nearly 100%
capacity retention after 1,000 cycles
Supports long-term cycling stability in flow battery context
0.9 M catholyte, 40 mA/cm², 1,100 h full cell
Aqueous Redox Flow Batteries Cycling Stability Energy Storage

Ionic Conductivity and Membrane Transport

The ammonium cation (NH₄⁺) in tetraammonium hexacyanoferrate exhibits superior transport properties relative to potassium (K⁺) and sodium (Na⁺) ions in electrochemical systems [1]. A 1.60 M solution of (NH₄)₄[Fe(CN)₆] displayed a high ionic conductivity of 333 mS/cm [1]. Furthermore, the NH₄⁺ ion demonstrates an improved ion conductivity and a faster migration rate across the Selemion CSO cation-exchange membrane compared to Na⁺ and K⁺, which is crucial for minimizing internal resistance and enhancing power density in flow batteries [1].

Ionic Conductivity
Head-to-head
333 mS/cm
NH₄⁺ faster membrane transport vs Na⁺/K⁺
Reported high conductivity may reduce internal resistance
Selemion CSO membrane, 1.60 M solution
Ionic Conductivity Cation Exchange Membranes Electrochemical Performance

Cation-Pure Synthesis

Tetraammonium hexacyanoferrate can be synthesized via a cation-exchange or neutralization method that avoids the introduction of other metal cations (e.g., K⁺ or Na⁺) which are common impurities in precipitation-based syntheses of other ferrocyanides . This approach, for instance, can start from sodium hexacyanoferrate(II) and proceed through an ammonium salt intermediate to yield the high-purity ammonium salt . This is a critical advantage over potassium or sodium ferrocyanides, which often contain trace metal impurities that can interfere with sensitive catalytic processes or the formation of well-defined Prussian blue analog structures .

Cation Purity
Data to verify
Cation-exchange synthesis avoids K⁺/Na⁺
Supports precise metal composition control in product
Synthesis method context; supplier data
Synthesis Purity Material Science

Tetraammonium Hexacyanoferrate: Application Scenarios


High-Capacity, Long-Life Aqueous Flow Batteries

Tetraammonium hexacyanoferrate is the optimal catholyte material for next-generation, grid-scale aqueous organic redox flow batteries. Its 1.60 M solubility enables a volumetric capacity of up to 51.5 Ah/L [1], far exceeding the limitations of potassium and sodium ferrocyanides. The material's exceptional stability, demonstrated by nearly 100% capacity retention after 1,000 cycles in a 0.9 M full cell [1], ensures long operational lifetimes and low levelized cost of storage. The high ionic conductivity of the ammonium ion (333 mS/cm for a 1.60 M solution) further enhances power density and energy efficiency [1].

High-Purity Prussian Blue Analog & MOF Synthesis

Tetraammonium hexacyanoferrate is the preferred precursor for synthesizing Prussian blue analogs and related metal-organic frameworks where alkali metal cation (K⁺, Na⁺) contamination is undesirable [1]. Its synthesis route allows for a cation-pure product, ensuring that the resulting framework's composition and properties are precisely controlled [1]. This is critical for applications in catalysis, gas separation, and electrochemical sensing, where even trace amounts of foreign cations can alter material performance.

Electrochemical & Biosensing Platforms

The unique electrochemical properties of the ammonium hexacyanoferrate couple, particularly its high ionic conductivity and stability in neutral pH, make it an excellent candidate for use as an electron-transfer mediator in biosensors and electrochemical sensors [1][2]. The ammonium salt's high solubility allows for the preparation of concentrated, stable electrolyte solutions, which can enhance sensor sensitivity and response time. Studies have shown that polyammonium-hexacyanoferrate complexes can be effectively used as mediators for enzyme-immobilized electrodes [2].

Application
Selection Property
Validation Focus
Aqueous redox flow batteries
High-solubility ammonium catholyte
Capacity retention and conductivity under cycling
Prussian blue analog / MOF synthesis
Cation-pure [Fe(CN)₆]⁴⁻ precursor
Alkali metal contamination levels in final framework
Electrochemical biosensing platforms
Concentrated, stable redox mediator at neutral pH
Mediator stability and electron-transfer efficiency
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